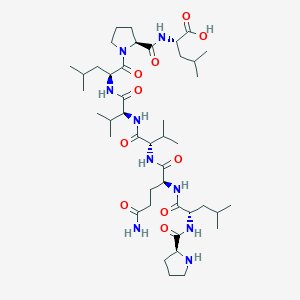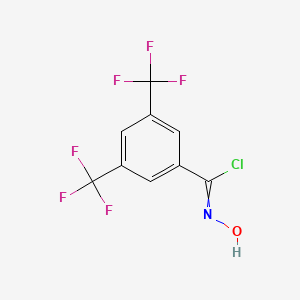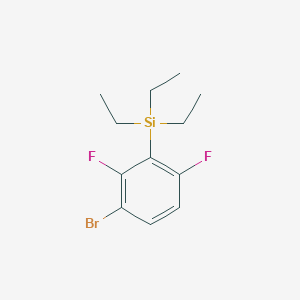![molecular formula C13H21ClN2OS B12612558 3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 880356-14-9](/img/structure/B12612558.png)
3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride is a synthetic compound with a unique structure that includes a pyridinium core, a carbamoyl group, and a hexylsulfanyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core is synthesized by reacting pyridine with an appropriate alkylating agent, such as methyl iodide, under basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced by reacting the pyridinium intermediate with a carbamoyl chloride derivative under acidic conditions.
Attachment of the Hexylsulfanyl Side Chain: The hexylsulfanyl side chain is attached through a nucleophilic substitution reaction, where the pyridinium intermediate is reacted with a hexylthiol derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexylsulfanyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur derivatives.
Substitution: Various substituted pyridinium derivatives.
Aplicaciones Científicas De Investigación
3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: The compound can modulate signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
3-Carbamoyl-1-methylpyridin-1-ium chloride: Similar structure but lacks the hexylsulfanyl side chain.
3-Carbamoyl-1-(4-carboxybenzyl)pyridin-1-ium chloride: Contains a carboxybenzyl group instead of a hexylsulfanyl group.
Uniqueness
3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride is unique due to its hexylsulfanyl side chain, which imparts distinct chemical and biological properties. This side chain enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.
Propiedades
Número CAS |
880356-14-9 |
|---|---|
Fórmula molecular |
C13H21ClN2OS |
Peso molecular |
288.84 g/mol |
Nombre IUPAC |
1-(hexylsulfanylmethyl)pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C13H20N2OS.ClH/c1-2-3-4-5-9-17-11-15-8-6-7-12(10-15)13(14)16;/h6-8,10H,2-5,9,11H2,1H3,(H-,14,16);1H |
Clave InChI |
CDFZXMUIUXPYCR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSC[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphane](/img/structure/B12612479.png)

![9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12612502.png)

![N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12612514.png)


![Ethyl 4-{[2-(3-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B12612530.png)


![N-(2-Ethoxyphenyl)-6-methyl-5-propylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612542.png)
![5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12612548.png)

![2-[4-(Benzyloxy)phenyl]-5-ethyloxane](/img/structure/B12612561.png)
